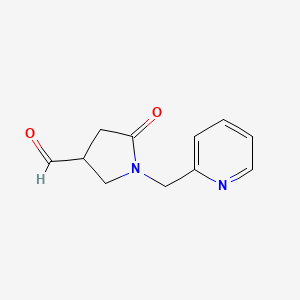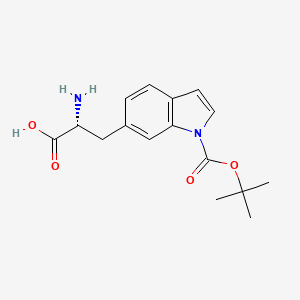
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
化学反応の分析
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole ring or the Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.
科学的研究の応用
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of indole derivatives, which are important in various biological processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the indole moiety and the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The indole ring can interact with various molecular targets, making it a versatile scaffold in drug design and development .
類似化合物との比較
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: A cysteine derivative with a similar Boc-protected amino group.
®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a Boc-protected amino group and a naphthalene ring.
Uniqueness
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is unique due to the presence of the indole moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The indole ring is a versatile scaffold that can engage in various interactions, making this compound particularly valuable in medicinal chemistry and drug design.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-5-4-10(9-13(11)18)8-12(17)14(19)20/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |
InChIキー |
ROKIOXODCCDORQ-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@H](C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322837.png)

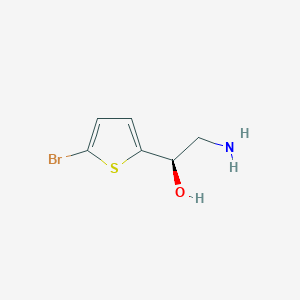
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate](/img/structure/B13322867.png)
![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B13322874.png)
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
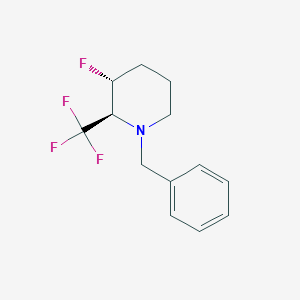
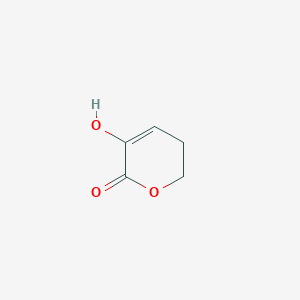
amine](/img/structure/B13322882.png)

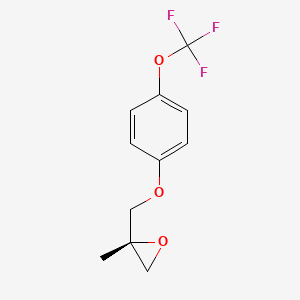
![Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)
![4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
